molecular formula C6H6BrNO3 B3045520 Methyl 4-bromo-3-methylisoxazole-5-carboxylate CAS No. 1092301-44-4

Methyl 4-bromo-3-methylisoxazole-5-carboxylate

Cat. No. B3045520
M. Wt: 220.02
InChI Key: GKULKMLWCMYFDC-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-methylisoxazole-5-carboxylate” is a chemical compound with the molecular formula C6H6BrNO3 . It is also known by its IUPAC name, methyl 4-bromo-5-methyl-isoxazole-3-carboxylate . The molecular weight of this compound is 220.02 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-methylisoxazole-5-carboxylate” can be represented by the SMILES notation: CC1=C (C (=NO1)C (=O)OC)Br . This notation provides a way to represent the structure of the molecule in a textual format.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-methylisoxazole-5-carboxylate” is a solid compound . Its empirical formula is C6H6BrNO3, and it has a molecular weight of 220.02 .

Scientific Research Applications

Synthesis of Precursors and Intermediates

Methyl 4-bromo-3-methylisoxazole-5-carboxylate has been explored for its role in synthesizing various important chemical compounds. For instance, it serves as a precursor in the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate, which is further used to synthesize isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004). Additionally, it is involved in the preparation of methyl 5-substituted thiazole-4-carboxylates, indicating its utility in varied synthetic methods (Yamada, Fukui, & Nunami, 1995).

Catalysis and Chemical Transformations

This compound plays a significant role in various catalytic and chemical transformation processes. For example, its derivative, methyl 3-bromo-5-methylisoxazole-4-carboxylate, was central in the synthesis of excitatory amino acids (Hanson & Mohamed, 1997). Its utility extends to the solution-phase syntheses of other isoxazole derivatives, demonstrating its versatility in chemical reactions (Robins, Fettinger, Tinti, & Kurth, 2007).

Photophysical Studies

Methyl 4-bromo-3-methylisoxazole-5-carboxylate also finds applications in photophysical studies. For instance, its chloro derivative was studied for photoisomerization to oxazole, providing insights into the behavior of isoxazoles under UV irradiation (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of methyl 4-bromo-3-methylisoxazole-5-carboxylate have been synthesized and investigated for their potential immunological activities, indicating its relevance in the development of new therapeutic agents (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Safety And Hazards

The safety information available indicates that “Methyl 4-bromo-3-methylisoxazole-5-carboxylate” is classified as a combustible solid . The flash point is not applicable . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection.

properties

IUPAC Name

methyl 4-bromo-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULKMLWCMYFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245849
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-methylisoxazole-5-carboxylate

CAS RN

1092301-44-4
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092301-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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